2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
2-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a complex organic compound that features an indole ring system, a chloro group, a hydroxy group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent steps may include chlorination, hydroxylation, and amidation reactions to introduce the respective functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The chloro group can be reduced to a methyl group.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-chloro-N-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.
Reduction: : Formation of 2-methyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.
Substitution: : Formation of various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.
Biology
Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. This compound could be studied for its potential biological effects and used in the development of new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: : Similar in having a chloro group and an amide group, but lacks the indole ring.
2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine: : Similar in having an indole ring and a hydroxy group, but lacks the chloro and amide groups.
Uniqueness
The uniqueness of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide lies in its combination of the indole ring, chloro group, hydroxy group, and amide group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOUGBKRXEOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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